5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[3,4-C]pyridine core. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Electrophilic Substitution: Iodine or bromine in acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, biaryl compounds, and alkyne derivatives .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKORFWYBVTEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-29-2 |
Source
|
Record name | 5-Chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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